molecular formula C18H27N3O4S B2730579 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide CAS No. 1251608-34-0

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

Cat. No.: B2730579
CAS No.: 1251608-34-0
M. Wt: 381.49
InChI Key: YZNIWZIYSOARSA-UHFFFAOYSA-N
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Description

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyridine ring fused with a sulfonyl group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 3-aza-1,5-enynes with sulfonyl chlorides under copper catalysis to form the pyridine ring . This method provides a regioselective approach to constructing the desired heterocyclic framework.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various alkyl or acyl groups into the pyridine ring.

Scientific Research Applications

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is unique due to the presence of the azepane ring and the sulfonyl group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c22-17(19-15-7-3-4-8-15)14-20-13-16(9-10-18(20)23)26(24,25)21-11-5-1-2-6-12-21/h9-10,13,15H,1-8,11-12,14H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNIWZIYSOARSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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